molecular formula C21H18FNO3S B383462 Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 496028-16-1

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B383462
CAS No.: 496028-16-1
M. Wt: 383.4g/mol
InChI Key: VXHBDLBFBBDISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18FNO3S and its molecular weight is 383.4g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is mycolic acid synthesized by Pks 13 , which is identified as a perfect target . This compound has been found to exhibit good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of mycolic acid by Pks 13 . The disruption of these pathways leads to the inhibition of bacterial growth .

Pharmacokinetics

These compounds have shown similar elimination half-life (t½) and clearance (Cl) values . More research is needed to determine the exact ADME properties of this compound.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, including E. coli, P. aeruginosa, Salmonella, and S. aureus . This is achieved through the disruption of mycolic acid synthesis, a crucial component of the bacterial cell wall .

Properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHBDLBFBBDISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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